
(2S)-2-(3,5-difluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-(3,5-difluorophenyl)pyrrolidine” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 183.2 . It is available in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11F2N . The InChI code for this compound is 1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Fluorination of 2-Acylpyrroles
Microwave-assisted fluorination techniques offer a route to modify pyrrolidine structures, facilitating the synthesis of fluorinated derivatives. These derivatives, including (2S)-2-(3,5-difluorophenyl)pyrrolidine, can have applications in medicinal chemistry and material science due to their unique electronic properties. The synthesis of dihydrofluorohymenidin as the first fluorinated pyrrole-imidazole alkaloid demonstrates the potential of such fluorinated compounds in diverse scientific research areas, from pharmaceutical development to organic electronics (Troegel & Lindel, 2012).
Reactivity of Perfluoropentaphenylborole with Alkynes
The study on the reactivity of perfluoropentaphenylborole with alkynes reveals insights into the formation of novel borane complexes. Such research underscores the importance of this compound and related structures in developing new materials with potential applications in catalysis and material sciences (Fan et al., 2010).
Synthesis of Triarylpyridine Derivatives
The synthesis of 2,4,6-triarylpyridine derivatives, closely related to pyrrolidine structures, highlights the compound's role in creating molecules with significant biological and pharmaceutical properties. These derivatives have applications ranging from photodynamic cell-specific cancer therapy to agrochemicals, demonstrating the broad potential of pyrrolidine derivatives in both health and agricultural sectors (Maleki, 2015).
Novel Soluble Polyimides Derived from Pyridinoxy Phenyl Hexafluoropropane
Research into novel fluorinated polyimides derived from structures akin to this compound showcases the material's application in developing high-performance polymers. These polymers have excellent solubility, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace applications (Guan et al., 2014).
Rhenium(I) Triscarbonyl Complexes for CO2 Binding
The development of rhenium(I) triscarbonyl complexes involving pyrrolidine derivatives indicates the role of this compound in environmental chemistry, specifically in capturing and converting CO2. This research demonstrates the potential of such compounds in addressing climate change by facilitating CO2 sequestration and utilization (Stichauer et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)
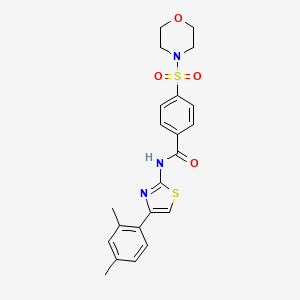
![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)
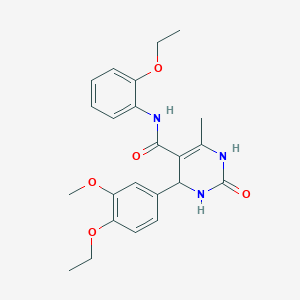
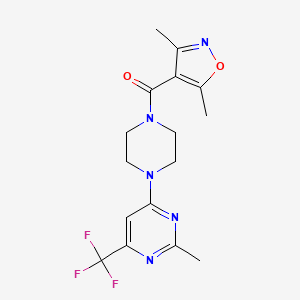
![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)
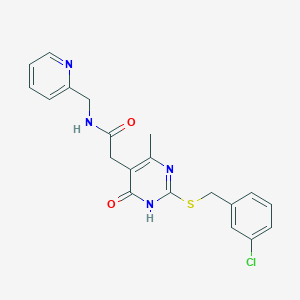
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)
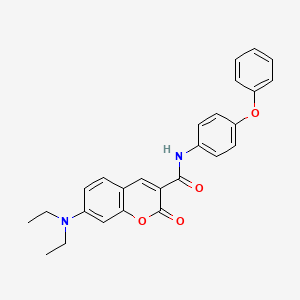
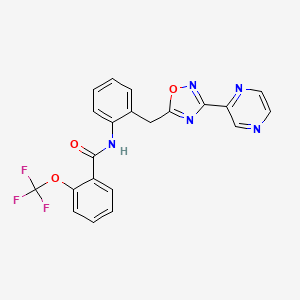
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)

